4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a complex organic compound that features a combination of pyridine, hydrazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of the bromine atom with another functional group .
Scientific Research Applications
4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: This compound shares the pyridine and phenyl moieties but differs in its functional groups.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring and are used in similar applications, such as medicinal chemistry.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C21H16BrN3O3 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
[4-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H16BrN3O3/c1-14-5-8-17(13-23-14)20(26)25-24-12-15-6-9-19(10-7-15)28-21(27)16-3-2-4-18(22)11-16/h2-13H,1H3,(H,25,26)/b24-12+ |
InChI Key |
IVFGZMCAQDSINK-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.